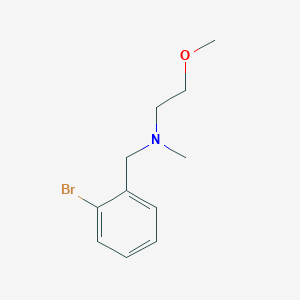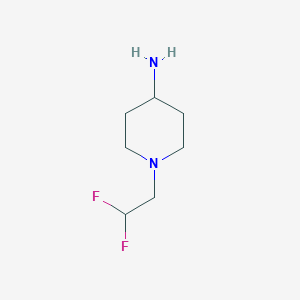![molecular formula C21H27N3 B3082195 2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine CAS No. 1119452-94-6](/img/structure/B3082195.png)
2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine
Overview
Description
2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine is a synthetic organic compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is structurally characterized by an indole core substituted with an aminoethyl group, a methyl group, and an extended ethanamine chain. The compound is of significant interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine typically involves multi-step organic synthesis, starting from readily available precursors. A common synthetic route includes:
Step 1: Synthesis of the indole core, typically via Fischer indole synthesis, involving phenylhydrazine and ketones or aldehydes under acidic conditions.
Step 2: Introduction of the aminoethyl group through nucleophilic substitution reactions using appropriate electrophiles.
Step 3: Benzylation of the ethanamine chain, often carried out using benzyl chloride in the presence of a base.
Step 4: Methylation of the nitrogen atom using reagents like methyl iodide or dimethyl sulfate under controlled conditions to obtain the final product.
Industrial Production Methods
For industrial-scale production, methods are optimized for cost-efficiency, yield, and purity. This typically involves automated synthesis reactors, continuous flow processes, and stringent purification steps like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It may be reduced to yield simpler amines or alcohols.
Substitution: The amino and ethyl groups can participate in nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Alkyl halides, acyl chlorides, etc.
Major Products
The major products formed from these reactions depend on the reaction conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine has numerous applications in scientific research:
Chemistry: Used as a precursor or intermediate in organic synthesis and pharmaceuticals.
Biology: Studied for its potential as a neurotransmitter or receptor ligand.
Medicine: Investigated for therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine is primarily through its interaction with molecular targets such as receptors and enzymes. Its indole core allows it to interact with serotonin receptors, potentially modulating neurotransmission. The compound's structure may also enable binding to enzymes, affecting various metabolic pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine exhibits unique properties such as enhanced receptor binding affinity and specific biological activity profiles. Similar compounds include:
2-[3-(2-aminoethyl)-1H-indol-2-yl]-N-benzyl-N-methylethanamine
2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-phenyl-N-methylethanamine: These analogs differ in their substituents, which influence their chemical and biological behaviors.
Properties
IUPAC Name |
2-[2-[2-[benzyl(methyl)amino]ethyl]-5-methyl-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3/c1-16-8-9-20-19(14-16)18(10-12-22)21(23-20)11-13-24(2)15-17-6-4-3-5-7-17/h3-9,14,23H,10-13,15,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHYZGPCXNVQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN)CCN(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082123.png)
![1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B3082128.png)
![3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082133.png)
![4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3082136.png)
![4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid](/img/structure/B3082146.png)
![4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082154.png)
![3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde](/img/structure/B3082164.png)
![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid](/img/structure/B3082171.png)
![8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082178.png)
![1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B3082202.png)
![3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3082210.png)
![6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3082224.png)

